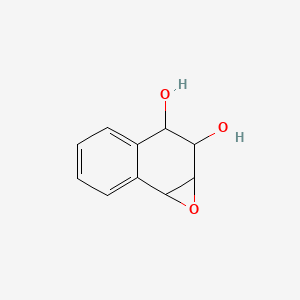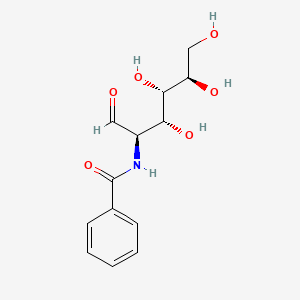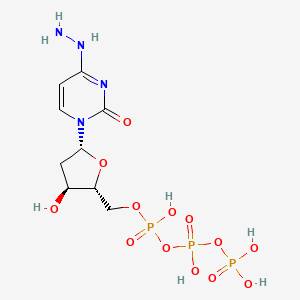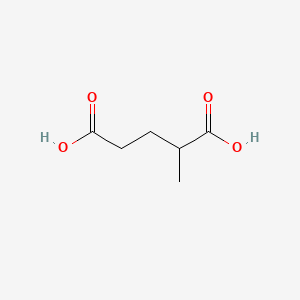
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a member of tetralins and an epoxide. It has a role as a mouse metabolite.
1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2-Dihydroxy-3, 4-epoxy-1, 2, 3, 4-tetrahydronaphthalene is soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Environmental Pollution and Carcinogenesis Research
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydronaphthalene is a model compound for the carcinogenic metabolites of polycyclic aromatic hydrocarbons, which are environmental pollutants potentially involved in several human cancers. Studies on its hydrolysis and product distribution provide insights into the behavior of these carcinogens (Lee & Fisher, 1997).
Molecular Structure and Metabolism Analysis
The compound's molecular structure has been determined using X-ray crystallographic techniques, aiding in understanding its role as a urinary metabolite of naphthalene and its similarity to metabolites of carcinogenic polyaromatic hydrocarbons (Klein & Stevens, 1984). Additionally, its metabolism in rats has been studied, providing insights into the bioconversion of polycyclic compounds and potential pathways in human metabolism (Sims, 1965).
Chemical Synthesis and Applications
Research into the synthesis of diastereoisomers and enantiomers of related compounds provides a foundation for developing new synthetic methods in chemistry (Akhtar & Boyd, 1979). This includes the application of the compound in asymmetric synthesis, demonstrating its utility in creating chiral compounds with potential applications in pharmaceuticals and materials science (Orsini & Rinaldi, 1997).
Bacterial Metabolism and Oxidation Studies
The compound's role in bacterial metabolism and oxidation processes has been explored, providing valuable information on environmental degradation processes and potential bioremediation strategies (Torok et al., 1995).
properties
CAS RN |
75947-54-5 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydronaphtho[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C10H10O3/c11-7-5-3-1-2-4-6(5)9-10(13-9)8(7)12/h1-4,7-12H |
InChI Key |
XDSJRQRRQDAPNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
Canonical SMILES |
C1=CC=C2C3C(O3)C(C(C2=C1)O)O |
Other CAS RN |
75947-54-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)

![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)










